

# A Technical Guide to the Pharmacokinetics and Biodistribution of Bevonescein (ALM-488)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Bevonescein |           |
| Cat. No.:            | B14761940   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

**Bevonescein**, also known as ALM-488, is an innovative peptide-dye conjugate under investigation for real-time, fluorescence-guided intraoperative nerve visualization.[1][2] Comprising a proprietary short-chain amino acid peptide linked to a fluorescein moiety, **Bevonescein** is designed to selectively bind to nerve tissue, thereby enhancing surgical precision and reducing the risk of iatrogenic nerve injury.[3][4] This document provides a comprehensive overview of the current understanding of **Bevonescein**'s pharmacokinetic profile and biodistribution, based on preclinical and clinical data.

#### **Mechanism of Action**

**Bevonescein**'s functionality is rooted in its unique biphasic composition. The peptide component selectively binds to the extracellular matrix of nerves, a mechanism that is notably independent of the myelin sheath.[1] This allows for the visualization of not only intact nerves but also chronically degenerated and autonomic nerves, which is a significant advantage over myelin-based nerve-targeting agents.[5] Following intravenous administration, the conjugate circulates and accumulates at nerve tissues.[3] When illuminated by surgical lighting at a specific frequency, the fluorescent dye emits a distinct glow, allowing surgeons to clearly distinguish nerves from surrounding tissue.[3][4]





Click to download full resolution via product page

Caption: Workflow of **Bevonescein** from administration to nerve visualization and clearance.



## **Pharmacokinetic Profile**

The pharmacokinetic properties of **Bevonescein** have been primarily characterized through a Phase 1 clinical trial in patients undergoing head and neck surgery.[6][7] The agent is administered intravenously and exhibits dose-dependent pharmacokinetics.[8]

Table 1: Human Pharmacokinetic Parameters of Bevonescein

| Parameter            | Value                       | Study Population                               | Source |
|----------------------|-----------------------------|------------------------------------------------|--------|
| Administration Route | Intravenous Infusion        | 27 adult patients with head and neck neoplasms | [3][6] |
| Half-Life (t½)       | 29–72 minutes               | 27 adult patients with head and neck neoplasms | [6][7] |
| Optimal Dose         | 500 mg                      | 27 adult patients with head and neck neoplasms | [2][6] |
| Peak Fluorescence    | 1–5 hours post-<br>infusion | 27 adult patients with head and neck neoplasms | [3]    |
| Clearance            | Rapidly cleared renally     | 27 adult patients with head and neck neoplasms | [3]    |
| Time to Clearance    | Within 12 hours             | 27 adult patients with head and neck neoplasms | [3][9] |

# **Biodistribution and Efficacy**

**Bevonescein** is engineered for selective biodistribution to nerve tissues.[10] Preclinical studies in rodent models and ex vivo human tissue have confirmed its ability to label peripheral nerves.



[10] Clinical data further substantiates its efficacy in improving nerve visualization during surgery.

Table 2: Biodistribution and Efficacy Data

| Metric                                       | Finding                                                                      | Model/Population                                     | Source   |
|----------------------------------------------|------------------------------------------------------------------------------|------------------------------------------------------|----------|
| Target Tissue                                | Nerve-associated connective tissue                                           | Living mice and human ex vivo tissue                 | [10][11] |
| Nerve Types Labeled                          | Intact, degenerated, and autonomic nerves                                    | Rodent models,<br>human patients                     | [3][5]   |
| Signal-to-Background<br>Ratio (SBR) at 500mg | 2.1 ± 0.8<br>(Fluorescence) vs. 1.3<br>± 0.2 (White Light)                   | 27 adult patients with<br>head and neck<br>neoplasms | [3][6]   |
| Improvement in Nerve<br>Visualization        | 57% of participants<br>showed >20%<br>improvement in visible<br>nerve length | 27 adult patients with<br>head and neck<br>neoplasms | [2]      |
| Nerve Branch<br>Identification               | 5.73 branches<br>(Fluorescence) vs.<br>3.01 branches (White<br>Light)        | Head and neck surgery patients                       | [3]      |

# Experimental Protocols Phase 1 Clinical Trial (NCT04420689)

This prospective, multi-center, dose-escalation Phase 1 trial was designed to evaluate the safety, pharmacokinetics, and optimal dose of **Bevonescein**.[6][7]

- Study Population: The trial enrolled 27 adult patients with head and neck neoplasms scheduled for parotidectomy or thyroidectomy.[6][7]
- Drug Administration: **Bevonescein** was administered as a single preoperative intravenous infusion at escalating doses (100 mg, 200 mg, 400 mg, 500 mg, and 600 mg).[8]

### Foundational & Exploratory





- Pharmacokinetic Analysis: Blood samples were collected at various time points post-infusion to determine the pharmacokinetic profile of **Bevonescein**.[8]
- Intraoperative Imaging: During surgery, nerve visualization was performed using a surgical microscope equipped with a Yellow 560 filter to detect the fluorescence signal.[3][12]
- Efficacy Assessment: Surgeons assessed nerve conspicuity, visible nerve length, and the delineation of nerve branching using a 4-point Likert scale, comparing fluorescence to standard white light visualization.[2][12]
- Safety Monitoring: Patients were monitored for any dose-limiting toxicities, infusion reactions, or other adverse events.[6] A single case of vomiting was noted as possibly related to the drug.[6]





Click to download full resolution via product page

Caption: Protocol for the Phase 1 clinical trial of **Bevonescein** in head and neck surgery.

# **Preclinical Degenerated Nerve Study**

This study aimed to evaluate **Bevonescein**'s ability to label chronically degenerated nerves in a rodent model.[5]



- Animal Model: Sixteen wild-type mice underwent transection of the marginal mandibular branch of the facial nerve.[5]
- Imaging Agents: Five months post-transection, ten mice were co-injected with **Bevonescein** and oxazine-4 (a myelin-binding dye).[5]
- Intraoperative Imaging: The surgical site was explored, and fluorescence imaging was used to visualize the degenerated nerve segments.[5]
- Quantitative Analysis: The signal-to-background ratio (SBR) was calculated by comparing the mean gray value along each nerve segment to the adjacent non-nerve tissue.
- Results: Bevonescein successfully visualized 100% of the degenerated nerve segments, while oxazine-4 failed to meaningfully label them. The SBR for Bevonescein was significantly higher (3.31 ± 1.11 vs. 1.27 ± 0.54 for oxazine-4).[5]

# Safety and Tolerability

Across the Phase 1 clinical trial, **Bevonescein** demonstrated a favorable safety profile.[2] No dose-limiting toxicities or infusion-related reactions were observed among the 27 participants. [6] The only adverse event considered possibly related to the study drug was a single episode of vomiting.[6] The rapid renal clearance within 12 hours limits systemic exposure, contributing to its safety.[3]

### **Future Directions**

**Bevonescein** is currently being evaluated in ongoing Phase 3 clinical trials for head and neck surgery and is also being studied for use in abdominopelvic surgeries.[2][13][14] A New Drug Application (NDA) submission to the U.S. Food and Drug Administration is planned for 2026.[2] Future research may focus on developing derivatives with fine-tuned pharmacokinetic profiles or the ability to target different types of nervous tissue.[3] The technology also holds potential for theranostic applications, combining nerve detection with the targeted delivery of therapeutic agents.[3]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Illuminating the Path: Bevonescein and the Rise of Fluorescence-Guided Nerve Imaging |
   by Harry Blackwood | Medium [medium.com]
- 4. news-medical.net [news-medical.net]
- 5. Intraoperative Real-Time Fluorescence Labeling of Degenerated Facial Nerves with Bevonescein PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intraoperative nerve-specific fluorescence visualization in head and neck surgery: a Phase 1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intraoperative nerve-specific fluorescence visualization in head and neck surgery: a Phase 1 trial PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent Drug Bevonescein Shows Promise for Nerve-Sparing Surgery in Phase 1-2 Trial [trial.medpath.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. Alume Biosciences Announces Publication of Data Examining First-in-Human Use of Bevonescein to Illuminate Nerves in Nature Communications - BioSpace [biospace.com]
- 13. UCSD Surgery Trial → Bevonescein in Patients Undergoing Abdominopelvic Surgery [clinicaltrials.ucsd.edu]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Technical Guide to the Pharmacokinetics and Biodistribution of Bevonescein (ALM-488)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14761940#pharmacokinetics-and-biodistribution-of-bevonescein]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com